2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
Description
The compound 2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a benzamide derivative featuring a dichlorinated aromatic ring and a pyridazine-piperazine pharmacophore. Its molecular formula is C₂₃H₂₀Cl₂N₆O (assuming standard valency; exact mass may vary based on tautomerism). This scaffold is reminiscent of tyrosine kinase inhibitors (TKIs) like imatinib and ponatinib, which share benzamide backbones and piperazine substituents critical for ATP-binding pocket interactions .
Properties
IUPAC Name |
2,4-dichloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N5O/c1-28-9-11-29(12-10-28)21-8-7-20(26-27-21)15-3-2-4-17(13-15)25-22(30)18-6-5-16(23)14-19(18)24/h2-8,13-14H,9-12H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNNSIOMHPYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Chlorination of Benzoic Acid Derivatives
A widely adopted method involves sulfonation of 2,4-dichlorobenzoic acid using chlorosulfonic acid in the presence of sodium sulfate as a catalyst. The reaction proceeds at 145°C for 5 hours, yielding 2,4-dichloro-5-carboxybenzenesulfonyl chloride as an intermediate. Subsequent hydrolysis and chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) convert the carboxylic acid to the corresponding acyl chloride.
Critical Parameters:
- Catalyst loading of sodium sulfate (10–15 mol%) ensures regioselective sulfonation.
- Thionyl chloride reflux (70–80°C, 3–4 hours) achieves >95% conversion to 2,4-dichlorobenzoyl chloride.
Synthesis of 3-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)aniline
Pyridazine Ring Construction
Pyridazine cores are typically synthesized via [4+2] cycloaddition or condensation reactions. A practical route involves:
Reduction of Nitro to Amine
Catalytic hydrogenation using Raney Nickel (10 wt%) under hydrogen pressure (50 psi) in methanol reduces the nitro group to an amine. Alternative methods employ tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), though hydrogenation is preferred for scalability.
Yield Comparison
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Hydrogenation | Raney Ni | MeOH | 96 |
| Chemical Reduction | SnCl₂/HCl | EtOH | 82 |
Amide Bond Formation
Schotten-Baumann Reaction
The benzoyl chloride is reacted with 3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)aniline in a biphasic system (water/dichloromethane) with sodium hydroxide (NaOH) as a base. This method affords moderate yields (60–70%) but requires strict pH control.
Coupling Reagent-Mediated Synthesis
Modern approaches utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU with hydroxybenzotriazole (HOBt) in anhydrous DMF. These conditions enhance yields to 85–90% by minimizing hydrolysis.
Reaction Conditions
- EDC (1.2 equivalents), HOBt (1.5 equivalents), DMF, 0°C to room temperature, 12 hours.
- Workup involves extraction with ethyl acetate and purification via silica gel chromatography.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity when using EDC-mediated coupling.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Raney Nickel recovered from hydrogenation steps retains 90% activity after five cycles, reducing production costs.
Solvent Recovery Systems
Distillation units reclaim DMF and methanol, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloro groups can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Benzamide Derivatives
Notes:
- *Exact molecular weight may require experimental validation.
- DDR = Discoidin Domain Receptor.
Key Structural Determinants of Activity
Piperazine Modifications :
- The 4-methylpiperazine group in the query compound and ponatinib enhances solubility and kinase binding through hydrogen bonding and cation-π interactions . In contrast, compound 12 lacks this moiety, resulting in divergent biological targeting (anti-parasitic vs. kinase inhibition) .
- Imatinib and nilotinib utilize 4-methylpiperazine as a solubilizing group but differ in their aromatic substituents, impacting target specificity .
Compound 5a substitutes the dichlorophenyl with a trifluoromethylphenyl, improving metabolic stability but reducing DDR1/2 selectivity .
Linker Groups :
Biological Activity
The compound 2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide is a derivative of benzamide featuring chlorinated aromatic rings and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of this compound is . The structure includes:
- Two chlorine atoms at the 2 and 4 positions of the benzene ring.
- A piperazine ring substituted with a methyl group.
- A pyridazine moiety linked to the phenyl group.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 379.3 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, it has shown promising results against human colon cancer cells (HCT116), with IC50 values indicating effective inhibition of tumor growth.
Case Study: Antitumor Efficacy
In a study published in Molecules, the compound was evaluated for its antiproliferative effects on several cancer cell lines. The results showed:
- HCT116 Cell Line : IC50 = 0.64 μM
- KMS-12 BM Cell Line : IC50 = 1.4 μM
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, modulating pathways involved in cell proliferation and apoptosis.
- Receptor Interaction : It may bind to specific receptors or enzymes, altering their activity and influencing signaling pathways associated with cancer progression .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | IC50 (μM) | Key Activity |
|---|---|---|
| 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide | 0.80 | Anticancer |
| 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]propionamide | 0.75 | Anticancer |
| 2,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]butyramide | 0.90 | Anticancer |
These comparisons indicate that while all compounds exhibit anticancer activity, the specific substitutions on the benzamide structure influence their potency and selectivity.
Q & A
Q. What are the key synthetic pathways for synthesizing 2,4-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
Coupling of pyridazine and piperazine moieties : A Buchwald-Hartwig amination or nucleophilic substitution to attach the 4-methylpiperazine group to pyridazine .
Benzamide formation : Reacting the intermediate with 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine) .
- Optimization :
- Temperature : Maintain 60–80°C during coupling to avoid side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMF or THF) for improved solubility .
- Catalysts : Palladium-based catalysts enhance coupling efficiency .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization ensures ≥95% purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to eliminate variability .
- Orthogonal Assays : Validate target inhibition using both enzymatic assays (e.g., kinase activity) and cellular viability tests (MTT assay) .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .
- Example: Discrepancies in IC values may arise from differences in ATP concentrations in kinase assays; adjust to 1 mM ATP for consistency .
Q. What computational strategies predict the binding affinity of this compound with target proteins, and how can SAR be refined?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., prioritize hydrogen bonds with hinge regions) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
- SAR Refinement :
- Electron-Withdrawing Groups : Introduce Cl or CF at the benzamide para-position to enhance binding (see analog data in ).
- Piperazine Modifications : Replace 4-methylpiperazine with morpholine to reduce off-target effects .
Q. How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound?
- Methodological Answer :
- Target Deconvolution :
Chemical Proteomics : Use affinity pull-down assays with biotinylated probes to identify binding partners .
CRISPR-Cas9 Knockout : Validate target dependency by knocking out suspected kinases (e.g., ABL1) and assessing resistance .
- Pathway Analysis : Perform RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2 ratio) .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffer) be addressed?
- Methodological Answer :
- Solubility Testing : Use nephelometry to quantify solubility in PBS (pH 7.4) vs. DMSO. For example, if DMSO solubility is 50 mM but aqueous solubility is <1 µM, employ solubilizing agents (e.g., 0.1% Tween-80) for in vitro assays .
- Structural Modifications : Introduce hydrophilic groups (e.g., PEG linkers) to the benzamide core to enhance aqueous solubility without compromising activity .
Structural and Functional Insights
Q. What structural analogs of this compound have shown improved pharmacokinetic (PK) properties?
- Methodological Answer :
| Analog | Modification | PK Improvement | Reference |
|---|---|---|---|
| Morpholine derivative | Replacement of 4-methylpiperazine with morpholine | Increased plasma half-life (t from 2.1 to 4.3 h) | |
| Trifluoromethyl analog | CF at benzamide para-position | Enhanced bioavailability (F% from 22% to 45%) |
Experimental Design for Toxicology
Q. What in vitro assays are recommended for preliminary toxicity screening?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
